molecular formula C11H16O4 B13919765 Diethyl but-3-yn-2-ylpropanedioate

Diethyl but-3-yn-2-ylpropanedioate

Cat. No.: B13919765
M. Wt: 212.24 g/mol
InChI Key: UQWBPWJCNQZGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate is an organic compound with the molecular formula C10H14O4 It is a derivative of propanedioic acid and is known for its unique structural features, which include an alkyne group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method involves the reaction of diethyl malonate with propargyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides and bases such as sodium ethoxide are used for nucleophilic substitution.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propargylmalonate: Similar structure but lacks the 1-methyl group.

    Diethyl 2-propynylmalonate: Another derivative with slight structural variations.

Uniqueness

1,3-Diethyl 2-(1-methyl-2-propyn-1-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its alkyne group allows for unique cycloaddition reactions, while the ester groups provide versatility in synthetic transformations.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

diethyl 2-but-3-yn-2-ylpropanedioate

InChI

InChI=1S/C11H16O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h1,8-9H,6-7H2,2-4H3

InChI Key

UQWBPWJCNQZGGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C#C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.